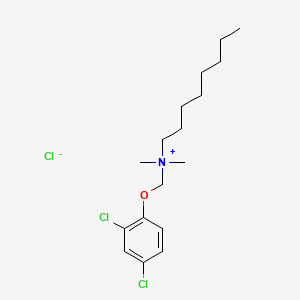
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride: is a chemical compound with the molecular formula C17H28Cl2NO.Cl and a molecular weight of 368.76932 g/mol . It is known for its unique structure, which includes a dichlorophenoxy group attached to a dimethyloctylammonium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride typically involves the reaction of 2,4-dichlorophenol with dimethyloctylamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or distillation to isolate the final product.
化学反应分析
Types of Reactions: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: In biological research, this compound is used to study the effects of phenoxy compounds on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
作用机制
The mechanism of action of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s dichlorophenoxy group is responsible for its binding affinity, while the dimethyloctylammonium moiety enhances its solubility and cellular uptake.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a longer alkyl chain.
2,4-Dichlorophenoxyethylamine: A compound used in organic synthesis with a similar phenoxy group.
Uniqueness: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride stands out due to its unique combination of a dichlorophenoxy group and a dimethyloctylammonium moiety, which imparts distinct chemical and biological properties.
生物活性
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride, a quaternary ammonium compound, is recognized for its significant biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's unique structure incorporates a dichlorophenoxy group and a dimethyloctylammonium moiety, contributing to its amphiphilic nature. This amphiphilicity enhances its interaction with biological membranes, making it effective against various microorganisms.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | Highly Effective |
| Pseudomonas aeruginosa | 128 µg/mL | Limited Effectiveness |
The above table summarizes the minimum inhibitory concentrations (MIC) for various pathogens, demonstrating the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
-
Study on Antifungal Activity :
A study demonstrated that the compound effectively inhibited Candida albicans at concentrations as low as 16 µg/mL. The study highlighted its potential as an antifungal agent in clinical settings where traditional antifungals may fail due to resistance. -
Antibacterial Efficacy :
Another research project focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to control groups, suggesting its potential application in disinfectants and antiseptics .
The antimicrobial activity of this compound is primarily attributed to its ability to interact with microbial cell membranes. The cationic nature of the quaternary ammonium compound allows it to bind to negatively charged components of bacterial membranes, leading to:
- Disruption of membrane integrity
- Leakage of cellular contents
- Inhibition of essential metabolic processes
Environmental Impact and Biodegradation
Research has also explored the biodegradation pathways of this compound in various environments. Studies indicate that while it exhibits high toxicity at elevated concentrations, it can be degraded by specific microbial communities in soil environments. The degradation follows first-order kinetics with relatively short half-lives, suggesting that under natural conditions, the compound may not persist long-term .
属性
CAS 编号 |
93840-58-5 |
|---|---|
分子式 |
C17H28Cl3NO |
分子量 |
368.8 g/mol |
IUPAC 名称 |
(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C17H28Cl2NO.ClH/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LKVRKEFXIWVRRJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















